12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide: is a complex organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a dioxaphosphocine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One of the key steps includes the formation of the dioxaphosphocine ring. This can be achieved through the reaction of appropriate indene derivatives with phosphorus trichloride, followed by hydrolysis and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would typically involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of various oxidized derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Catalysts like palladium or nickel complexes are often employed in substitution reactions involving trifluoromethyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, where it can form complexes with various metals.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings that require specific chemical properties .
Mechanism of Action
The mechanism by which 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects is primarily through its interaction with metal centers in coordination complexes. The dioxaphosphocine ring can act as a chelating agent, stabilizing the metal center and facilitating various catalytic processes. The trifluoromethyl groups can influence the electronic properties of the compound, enhancing its reactivity in certain reactions .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their reactivity and applications in medicinal chemistry.
Trifluoromethyl phenyl sulfones: These compounds also contain trifluoromethyl groups and are used in various synthetic applications.
Uniqueness: What sets 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart is its dioxaphosphocine ring structure, which provides unique coordination chemistry properties. This makes it particularly valuable in the study of metal-ligand interactions and catalysis.
Properties
Molecular Formula |
C31H21F6O4P |
---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H21F6O4P/c32-30(33,34)23-7-3-1-5-19(23)21-11-9-17-13-15-29-16-14-18-10-12-22(20-6-2-4-8-24(20)31(35,36)37)28(26(18)29)41-42(38,39)40-27(21)25(17)29/h1-12H,13-16H2,(H,38,39) |
InChI Key |
WZKXXIFTSODHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC=C5C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7C(F)(F)F)O |
Origin of Product |
United States |
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